Mureidomycin E: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
Mureidomycin E: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mureidomycin E, a member of the mureidomycin family of nucleoside antibiotics. This document details its chemical structure, physicochemical properties, and its mechanism of action as a potent inhibitor of bacterial cell wall synthesis. Detailed experimental protocols for its isolation and the assessment of its biological activity are also provided to support further research and development efforts in the field of antibacterial drug discovery.
Chemical Structure and Physicochemical Properties
Mureidomycin E is a complex peptidylnucleoside antibiotic produced by the bacterium Streptomyces flavidovirens SANK 60486.[] It shares a common structural scaffold with other members of the mureidomycin family, which are known for their activity against Pseudomonas aeruginosa.[][2]
Chemical Structure:
The definitive chemical structure of Mureidomycin E is provided by its IUPAC name and SMILES notation.
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IUPAC Name: 2-[[(2S)-1-[[(2R)-1-[[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(8-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid[]
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Canonical SMILES: CC(--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)[C@H]4CC5=C(CN4)C(=CC=C5)O[]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₃₉H₄₈N₈O₁₂S | |
| Molecular Weight | 852.91 g/mol | |
| Appearance | White powder | |
| Solubility | Soluble in methanol (B129727) and water | |
| Melting Point | Data not available | |
| pKa | Data not available |
Mechanism of Action: Inhibition of MraY Translocase
Mureidomycin E exerts its antibacterial effect by targeting and inhibiting a crucial enzyme in the bacterial cell wall biosynthesis pathway: phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as MraY. MraY is an integral membrane protein that catalyzes the first committed step in the membrane-associated stage of peptidoglycan synthesis.
The inhibition of MraY by Mureidomycin E disrupts the formation of Lipid I, a key intermediate in the peptidoglycan synthesis pathway. This disruption ultimately leads to the cessation of cell wall construction, resulting in bacterial cell lysis and death.
Below is a diagram illustrating the mechanism of MraY inhibition by Mureidomycin E.
Experimental Protocols
Isolation and Purification of Mureidomycins
This protocol describes a general method for the isolation of mureidomycins from the culture filtrate of Streptomyces flavidovirens, which can be adapted for the specific purification of Mureidomycin E.
Fermentation and Harvest:
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Cultivate Streptomyces flavidovirens SANK 60486 in a suitable fermentation medium.
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After an appropriate incubation period, harvest the culture broth.
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Separate the mycelium from the culture filtrate by centrifugation or filtration.
Chromatographic Purification:
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Adsorption Chromatography: Apply the culture filtrate to a column of Amberlite XAD-2 resin. Wash the column with water and elute the active compounds with methanol or acetone.
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Ion-Exchange Chromatography: Concentrate the eluate and apply it to a column of Amberlite CG-50 (a weakly acidic cation-exchange resin). Elute with an appropriate buffer system.
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Anion-Exchange Chromatography: Further purify the active fractions on a Whatman DE-52 (a weakly basic anion-exchange cellulose) column.
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Gel Filtration Chromatography: As a final purification step, subject the active fractions to gel filtration chromatography on a Toyopearl HW-40 column.
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High-Performance Liquid Chromatography (HPLC): Mureidomycins E and F can be separated from other mureidomycins and each other by reverse-phase HPLC, as they exhibit distinct retention times.
The workflow for the isolation and purification of Mureidomycins is depicted below.
MraY Inhibition Assay (Fluorescence-Based)
This protocol outlines a fluorescence-based assay to determine the inhibitory activity of compounds like Mureidomycin E against MraY. This assay measures the formation of Lipid I by monitoring changes in fluorescence.
Materials and Reagents:
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Purified MraY enzyme
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Dansylated Park's nucleotide (fluorescent substrate)
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Undecaprenyl phosphate (C55-P)
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Assay Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 25 mM MgCl₂, 0.2% Triton X-100, 8% glycerol
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Mureidomycin E (or other test inhibitors)
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384-well microplate
Procedure:
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Prepare a solution in the assay buffer containing 10 μM dansylated Park's nucleotide and 50 μM undecaprenyl phosphate (C55-P).
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Add the test compound (Mureidomycin E) at various concentrations to the wells of the 384-well microplate. Include appropriate controls (e.g., no inhibitor).
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Initiate the enzymatic reaction by adding the purified MraY enzyme to each well.
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Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
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Monitor the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore. An increase in fluorescence indicates the formation of dansylated Lipid I.
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Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value for Mureidomycin E.
The logical relationship of the MraY inhibition assay is illustrated in the following diagram.
Conclusion
Mureidomycin E represents a promising scaffold for the development of novel antibacterial agents, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa. Its well-defined mechanism of action, targeting the essential bacterial enzyme MraY, makes it an attractive candidate for further investigation. The information and protocols provided in this guide are intended to facilitate continued research into Mureidomycin E and other members of the mureidomycin class, with the ultimate goal of addressing the growing threat of antibiotic resistance.
